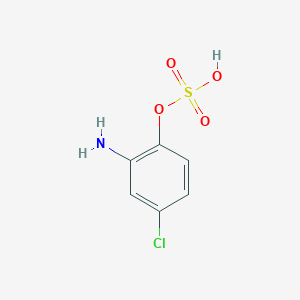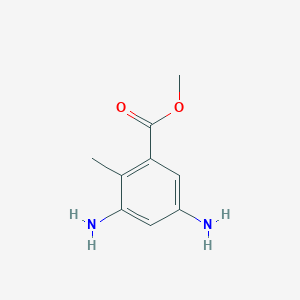
Methyl 3,5-diamino-2-methylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3,5-diamino-2-methylbenzoate is an organic compound with the molecular formula C9H12N2O2 It is a derivative of benzoic acid, featuring amino groups at the 3 and 5 positions and a methyl group at the 2 position
準備方法
Synthetic Routes and Reaction Conditions
Methyl 3,5-diamino-2-methylbenzoate can be synthesized through the reduction of methyl 3,5-dinitro-2-methylbenzoate. The reduction is typically carried out using a palladium on carbon (Pd-C) catalyst in the presence of hydrogen gas. The reaction is conducted in a solvent mixture of dry tetrahydrofuran (THF) and ethanol. The reaction mixture is stirred under hydrogen atmosphere for 48 hours, followed by filtration and solvent evaporation to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of automated filtration and solvent recovery systems further enhances the yield and purity of the product.
化学反応の分析
Types of Reactions
Methyl 3,5-diamino-2-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using strong oxidizing agents.
Reduction: The compound can be further reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or nitric acid (HNO3) are used under acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium on carbon (Pd-C) catalyst.
Substitution: Electrophilic reagents like bromine (Br2) or sulfuric acid (H2SO4) under controlled temperatures.
Major Products Formed
Oxidation: Methyl 3,5-dinitro-2-methylbenzoate.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
Methyl 3,5-diamino-2-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of methyl 3,5-diamino-2-methylbenzoate involves its interaction with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the aromatic ring structure allows for π-π interactions with various biomolecules, influencing their function and activity.
類似化合物との比較
Similar Compounds
Methyl 3,5-diaminobenzoate: Lacks the methyl group at the 2 position.
Methyl 3,5-dinitro-2-methylbenzoate: Contains nitro groups instead of amino groups.
Methyl 2-amino-3,5-dimethylbenzoate: Features an additional methyl group at the 5 position.
Uniqueness
Methyl 3,5-diamino-2-methylbenzoate is unique due to the presence of both amino groups and a methyl group on the aromatic ring, which imparts distinct chemical and physical properties. This combination allows for specific interactions with biological targets and makes it a valuable compound in various research and industrial applications.
特性
分子式 |
C9H12N2O2 |
|---|---|
分子量 |
180.20 g/mol |
IUPAC名 |
methyl 3,5-diamino-2-methylbenzoate |
InChI |
InChI=1S/C9H12N2O2/c1-5-7(9(12)13-2)3-6(10)4-8(5)11/h3-4H,10-11H2,1-2H3 |
InChIキー |
NMWNWXDDKRCUCS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1N)N)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


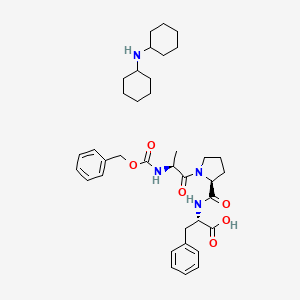


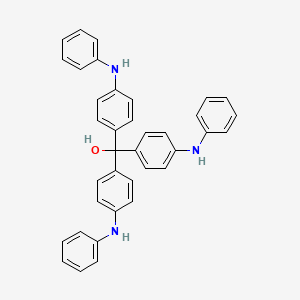

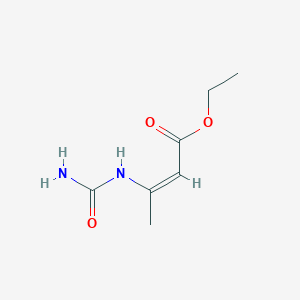

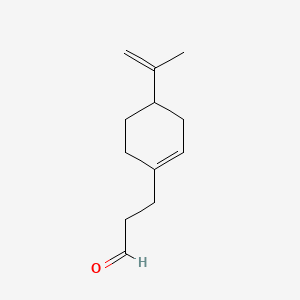
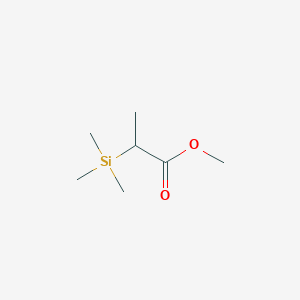
![1,3-Dioxepane-4,7-dimethanol,5,6-bis[(acetyloxy)methoxy]-,diacetate(9ci)](/img/structure/B13752389.png)



